Heptadecan-1-ol;4-methylbenzenesulfonic acid
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Overview
Description
Heptadecan-1-ol;4-methylbenzenesulfonic acid is a compound that combines a long-chain fatty alcohol, heptadecan-1-ol, with a sulfonic acid derivative, 4-methylbenzenesulfonic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptadecan-1-ol can be synthesized through the reduction of heptadecanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction typically occurs in an inert solvent like diethyl ether or tetrahydrofuran (THF) under reflux conditions.
4-Methylbenzenesulfonic acid is commonly prepared by sulfonation of toluene using concentrated sulfuric acid or oleum . The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
Industrial production of heptadecan-1-ol often involves the hydrogenation of heptadecanoic acid or its esters in the presence of a metal catalyst such as nickel or palladium . For 4-methylbenzenesulfonic acid, large-scale production typically uses continuous sulfonation reactors to ensure efficient heat management and product quality .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common oxidation reactions involve converting the alcohol to heptadecanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) . Reduction reactions can further reduce heptadecan-1-ol to heptadecane using strong reducing agents .
4-Methylbenzenesulfonic acid participates in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the sulfonic acid group . It can also undergo nucleophilic substitution reactions at the benzylic position .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: N-bromosuccinimide (NBS) for benzylic bromination
Major Products
Oxidation of Heptadecan-1-ol: Heptadecanoic acid
Reduction of Heptadecan-1-ol: Heptadecane
Substitution of 4-Methylbenzenesulfonic Acid: Benzylic bromides
Scientific Research Applications
Heptadecan-1-ol and 4-methylbenzenesulfonic acid have diverse applications in scientific research and industry. Heptadecan-1-ol is used in the synthesis of surfactants, lubricants, and plasticizers . It also serves as a model compound in studies of fatty alcohol metabolism and biochemistry .
4-Methylbenzenesulfonic acid is widely used as a catalyst in organic synthesis, particularly in esterification and polymerization reactions . It is also employed in the pharmaceutical industry for the preparation of various drug intermediates .
Mechanism of Action
The mechanism of action for heptadecan-1-ol involves its role as a long-chain fatty alcohol, which can be incorporated into lipid bilayers and affect membrane fluidity and function . It can also be metabolized to fatty acids and further participate in energy production and storage .
4-Methylbenzenesulfonic acid acts as a strong acid catalyst, facilitating protonation and activation of substrates in various chemical reactions . Its sulfonic acid group enhances its acidity and reactivity, making it effective in promoting electrophilic aromatic substitution and other acid-catalyzed processes .
Comparison with Similar Compounds
Heptadecan-1-ol is similar to other long-chain fatty alcohols such as octadecan-1-ol (stearyl alcohol) and hexadecan-1-ol (cetyl alcohol) . These compounds share similar physical properties and applications but differ in chain length and melting points .
4-Methylbenzenesulfonic acid is comparable to other aromatic sulfonic acids like benzenesulfonic acid and 2-methylbenzenesulfonic acid . While they all serve as strong acid catalysts, their reactivity and solubility can vary based on the substituents on the aromatic ring .
Properties
CAS No. |
100565-83-1 |
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Molecular Formula |
C24H44O4S |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
heptadecan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C17H36O.C7H8O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18;1-6-2-4-7(5-3-6)11(8,9)10/h18H,2-17H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
VKYHNLIMSXETPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCO.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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